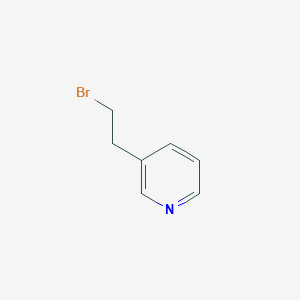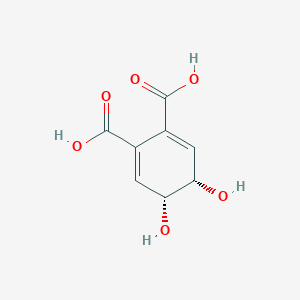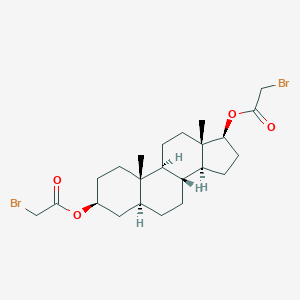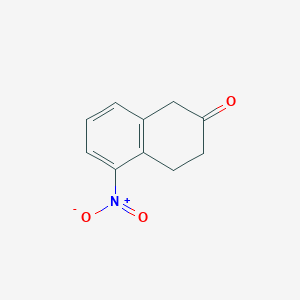![molecular formula C15H19NO3 B050288 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one CAS No. 116950-01-7](/img/structure/B50288.png)
3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one” is a complex organic compound. It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves reactions with amino acids . For example, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4- b ]pyridin-2 (1 H )-one led to the derivatives of 3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2- [3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The reactivity of oxazole derivatives in reactions with amino acids has been investigated . For instance, heating compound 2 with glycine in DMF, AcOH, or 0.5 M aqueous Et 3 N led to imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 in 89, 73, and 88% total yields .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary. For instance, oxazoles are usually stable liquids at room temperature with a boiling point of 69 °C . The yield of synthesized compounds can also vary, as seen in the synthesis of imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 .Scientific Research Applications
Antimicrobial Activity :
- Suresh et al. (2016) synthesized a series of compounds related to the given chemical structure. These compounds demonstrated significant antimicrobial activity against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
Optical Properties and Potential in Organic Semiconductors :
- Briseño-Ortega et al. (2018) studied compounds similar to the specified chemical, focusing on their spectroscopic characterization and photophysical properties. These compounds have potential applications as organic semiconductors due to their optical properties (Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Fárfan, Arcos-Ramos, Santillán, & López-Ruiz, 2018).
Synthesis and Characterization for Various Applications :
- Various studies have focused on the synthesis, characterization, and evaluation of compounds structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". These include research on pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013), indicating the versatility of these compounds in various chemical applications (El‐Kazak & Ibrahim, 2013).
Structural Investigations for Chemical Synthesis :
- Forfar et al. (1999) conducted structural investigations of compounds similar to the specified chemical, contributing to the understanding of their synthesis and potential applications in various chemical processes (Forfar, Jarry, Laguerre, Leger, & Pianet, 1999).
Potential in Enantiopure Synthesis :
- Terán et al. (2001) developed an efficient methodology for the enantiopure synthesis of a compound structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". This highlights the compound's relevance in enantiospecific syntheses (Terán, Gnecco, Galindo, Juárez, Bernès, & Enríquez, 2001).
Safety And Hazards
properties
IUPAC Name |
3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLCFQDHIGQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one | |
CAS RN |
116950-01-7 |
Source


|
| Record name | [2S-(2α ,3β ,8aβ )]-(+)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5H-oxazolo[3,2-a]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)





![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)



![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
